molecular formula C5H11ClSi B1266022 Allyl(chloro)dimethylsilane CAS No. 4028-23-3

Allyl(chloro)dimethylsilane

Cat. No. B1266022
CAS RN: 4028-23-3
M. Wt: 134.68 g/mol
InChI Key: KMVZWUQHMJAWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of functionalized allylsilanes, including allyl(chloro)dimethylsilane, has been developed through innovative methods. A notable approach involves a one-pot procedure that starts with the addition of (dimethylphenylsilyl)methyl cerium chloride to cyclopropyl ketone, followed by a Julia homoallylic transposition. This method provides access to bifunctional homoiodo allylsilanes, demonstrating the compound's utility in organic synthesis (Li & Yang, 2004).

Molecular Structure Analysis

The molecular structure of allyl(chloro)dimethylsilane and related compounds has been elucidated through various analytical techniques. For example, the agostic (CH3···Rh) π-allyl-closo-rhodacarboranes, which share structural features with allyl(chloro)dimethylsilane, have been synthesized and characterized, showcasing the importance of molecular structure in understanding the reactivity and properties of such compounds (Galkin et al., 2012).

Chemical Reactions and Properties

Allyl(chloro)dimethylsilane undergoes various chemical reactions that highlight its versatility. For instance, the compound participates in regioselective allylboration reactions, contributing to the synthesis of isomeric methylene-borabicyclononanes. This reaction showcases the compound's utility in creating complex molecular structures with precise regiochemistry (Erdyakov et al., 2004).

Physical Properties Analysis

The physical properties of allyl(chloro)dimethylsilane, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. However, specific details on these properties require further research to understand how they influence the compound's behavior in various reaction conditions.

Chemical Properties Analysis

The chemical properties of allyl(chloro)dimethylsilane, including its reactivity towards nucleophiles, electrophiles, and its role in catalytic cycles, are fundamental to its application in organic synthesis. Its ability to participate in palladium-catalyzed allylic silylations and reactions with aldehydes and ketones to produce homoallyl alcohols exemplifies its reactivity and utility in forming C-C bonds (Selander, Paasch, & Szabó, 2011).

Scientific Research Applications

Synthesis of cyclo-1,1′,4,4′-bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene

  • Summary of Application : Allyl(chloro)dimethylsilane is used in the synthesis of cyclo-1,1′,4,4′-bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene .

Silylation of Silicic Acid

  • Summary of Application : Allyl(chloro)dimethylsilane is used in the silylation of silicic acid .

Preparation of Phenylene bis (Silanediyl Triflates)

  • Summary of Application : Allyl(chloro)dimethylsilane is used in the preparation of phenylene bis (silanediyl triflates), which are useful synthons for organosilicon polymers .

O-silylation of Phenyl Sulfones

  • Summary of Application : Allyl(chloro)dimethylsilane is used in the O-silylation of phenyl sulfones .

Safety And Hazards

Allyl(chloro)dimethylsilane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

chloro-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClSi/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVZWUQHMJAWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063271
Record name Allylchlorodimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Allylchlorodimethylsilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20167
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Allyldimethylchlorosilane

CAS RN

4028-23-3
Record name Chlorodimethyl-2-propen-1-ylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4028-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylchlorodimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chlorodimethyl-2-propen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allylchlorodimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allylchlorodimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYLCHLORODIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AL6CP5RFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl(chloro)dimethylsilane
Reactant of Route 2
Allyl(chloro)dimethylsilane
Reactant of Route 3
Allyl(chloro)dimethylsilane
Reactant of Route 4
Allyl(chloro)dimethylsilane
Reactant of Route 5
Allyl(chloro)dimethylsilane
Reactant of Route 6
Allyl(chloro)dimethylsilane

Citations

For This Compound
38
Citations
JJ Eisch, CS Chiu - Heteroatom Chemistry, 1994 - Wiley Online Library
In order to study the scope and mechanisms of the migration of organyl groups from silicon to its adjacent methylene carbon, a series of derivatives of the type RSiMe 2 CH 2 Cl …
Number of citations: 15 onlinelibrary.wiley.com
LI Panferova, MI Struchkova… - European Journal of …, 2018 - Wiley Online Library
A method for the synthesis of β,β‐difluorinated alcohols by the formal substitution of iodine in the iododifluoromethyl fragment by the allyl group is described. The reaction involves …
E Osei-Agyemang - 2016 - theses.fr
Le carbure de zirconium (ZrC) est une céramique non oxyde utilisée dans l'industrie nucléaire et aéronautique. Cependant, ses excellentes propriétés mécaniques et physiques sont …
Number of citations: 0 www.theses.fr
E Osei-Agyemang, A Dasan, R Lucas, S Foucaud… - Applied Surface …, 2022 - Elsevier
To control ZrC oxidation, one method is to coat the surface with SiC. This work therefore aims at grafting polymeric precursors on functionalized ZrC surfaces en-route to synthesizing ZrC…
Number of citations: 3 www.sciencedirect.com
AGM Barrett, SPD Baugh, DC Braddock… - The Journal of …, 1998 - ACS Publications
4-Acetoxy-2-azetidinone and (3R,4R)-4-acetoxy-3-[(1R)-1-(tert-butyldimethylsilyl)-oxyethyl]-2-azetidinone were converted into 4-alkenyloxy-, 4-(N-allyltoluene-4-sulfonamido)-, 4-(…
Number of citations: 94 pubs.acs.org
SV Amosova, NA Makhaeva… - Russian Journal of …, 2011 - researchgate.net
It is known that regioselectivity of the addition of tellurium tetrachloride to allylic compounds is determined by the nature of the latter. Reactions of TeCl4 with allyl halides lead to the …
Number of citations: 5 www.researchgate.net
J Trevorrow, A O'Kearney‐McMullan… - European Journal of …, 2022 - Wiley Online Library
The spiroketal moiety is an important substructure within many biological natural products. One method to access them is via the oxidative cyclisation of a pendant hydroxyl group on to …
KW Park, Z Zujovic, EM Leitao - Macromolecules, 2022 - ACS Publications
The discovery of inverse vulcanization has resulted in the formation of stable polysulfide materials synthesized from cheap and abundant elemental sulfur. To stabilize the sulfur chains, …
Number of citations: 9 pubs.acs.org
J Fernández-Baeza, LF Sánchez-Barba… - 2020 - burjcdigital.urjc.es
Two new derivatives of the bis(3,5-dimethylpyrazol-1-yl)methane modified by introduction of organosilyl groups on the central carbon atom, one of which bearing a chiral fragment, have …
Number of citations: 0 burjcdigital.urjc.es
CW Chatterton - 2008 - search.proquest.com
For the past ten years the Fleming research group has been involved in the research of allene compounds. We have explored the synthesis of allenes as well as several reactions …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.